molecular formula C12H12N2O4 B1584119 N,N'-Difurfuryloxamide CAS No. 69010-90-8

N,N'-Difurfuryloxamide

Cat. No. B1584119
CAS RN: 69010-90-8
M. Wt: 248.23 g/mol
InChI Key: XRURWFXKCKASSN-UHFFFAOYSA-N
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Description

“N,N’-Difurfuryloxamide” is an organic compound that is used as a crucial forerunner in the creation of various medicines and pharmaceuticals .


Synthesis Analysis

“N,N’-Difurfuryloxamide” was synthesized by condensation of potassium methyl oxalate with furfurylamine using 1,1’-oxalyldiimidazole, followed by hydrolysis of the resulting amide ester, and finally condensation with aliphatic or aromatic amines .


Molecular Structure Analysis

The molecular formula of “N,N’-Difurfuryloxamide” is C12H12N2O4 . The molecular weight is 248.24 .

Scientific Research Applications

Plant Growth Regulation

  • N,N'-Difurfuryloxamide in Plant Growth Regulation : N,N'-Difurfuryloxamide has been found to inhibit root growth in seedlings of both dicotyledonous and monocotyledonous plants. This inhibition was observed in a study where it was tested alongside other N'-substituted N-furfuryloxamides for their plant growth regulatory activities. Specifically, N,N'-difurfuryloxamide showed significant inhibition of root growth in rape (Brassica campestris L.) and leek (Allium tuberosum ROTTLER) seedlings (Kitagawa, Tsutsui, Hayashi, & Yamano, 1998).

Safety And Hazards

Sigma-Aldrich provides “N,N’-Difurfuryloxamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

“N,N’-Difurfuryloxamide” is of paramount significance used as a crucial forerunner in the creation of sundry medicines and pharmaceuticals . It exhibits extensive promise as an agent amenable for treating multiple ailments .

properties

IUPAC Name

N,N'-bis(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRURWFXKCKASSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317766
Record name STK051972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Difurfuryloxamide

CAS RN

69010-90-8
Record name NSC320224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK051972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DIFURFURYLOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kitagawa, C Tsutsui, K Hayashi… - Chemical and …, 1998 - jstage.jst.go.jp
N'-Substituted N-furfuryloxamides (4) were prepared via condensation of potassium methyl oxalate (8) with furfurylamine (5f) using 1, 1'-oxalyldiimidazole (6), followed by hydrolysis of …
Number of citations: 8 www.jstage.jst.go.jp

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